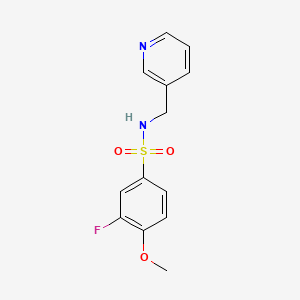

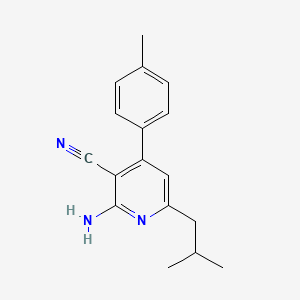

3-fluoro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a compound of interest due to its unique structural features, which may impart specific chemical and physical properties. This compound is part of a broader class of chemicals known for their potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of appropriate sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, demonstrates the use of sulfonyl chlorides and amines in creating fluorinated sulfonamides (Yasui et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of sulfonamide compounds reveal how supramolecular interactions, such as hydrogen bonding and π-π interactions, influence their solid-state architecture. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide showcase two-dimensional and three-dimensional architectures formed through C—H⋯πaryl and C—H⋯O interactions, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, leveraging their functional groups for diverse transformations. For example, a novel rearrangement reaction based on the structure of N-fluoro- N-alkyl benzenesulfonamide demonstrates the reactivity of sulfonamides under certain conditions, yielding benzenesulfonamides and aldehydes or ketones (Wang et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Spectroscopic and crystallographic analyses provide insights into the structural details and interactions that define these properties. Studies like the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide contribute to our understanding of how molecular structure influences physical properties (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by their functional groups. The synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide illustrate the potential biological activity of these compounds, highlighting their reactivity and interaction with biological targets (Ijuomah et al., 2022).

Aplicaciones Científicas De Investigación

Electrophilic Fluorinating Reagents

Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) reveals its application as a sterically demanding electrophilic fluorinating reagent. It enhances the enantioselectivity of products in certain organic reactions, such as the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether, showing an improvement of up to 18% compared to the use of NFSI, a popular fluorinating reagent (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

A series of compounds with the substituted benzenesulfonamide moiety has been synthesized and evaluated for their inhibitory activities on cyclooxygenase (COX-1/COX-2). This research underscores the significance of fluorine substitution on the benzenesulfonamide moiety for achieving selective and potent COX-2 inhibition. Among the compounds, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide displayed notable pharmacokinetic properties and in vivo anti-inflammatory activity (Pal et al., 2003).

Photodynamic Therapy for Cancer

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

The study of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides explores their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. Certain derivatives, notably those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed significant cytotoxic activities, which could be crucial for further anti-tumor activity studies. Additionally, some compounds strongly inhibited human cytosolic isoforms hCA I and II, highlighting their relevance in medicinal chemistry and potential therapeutic applications (Gul et al., 2016).

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVGPKKGMGBOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)